7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride
Description
This compound belongs to the 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one family, a heterocyclic scaffold known for diverse pharmacological activities. The dihydrochloride salt enhances solubility, making it suitable for biological studies. Its structure features a 7-position substitution with a ((2-aminoethyl)thio)methyl group, distinguishing it from other derivatives.
Properties
IUPAC Name |
7-(2-aminoethylsulfanylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS2.2ClH/c9-1-2-14-4-6-3-7(13)12-8(11-6)15-5-10-12;;/h3,5H,1-2,4,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGFXWNVDBGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=CS2)CSCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride, a compound with a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties and other pharmacological effects based on diverse research findings.
- Molecular Formula : C8H12Cl2N4OS
- Molecular Weight : 239.18 g/mol
- IUPAC Name : this compound
- CAS Number : 1245569-87-2
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components which include a thiadiazole and pyrimidine ring. Compounds in this class have been reported to exhibit various pharmacological activities such as:
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Antibacterial Activity
- The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.
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Antifungal and Antiviral Properties
- Similar derivatives have been documented for their antifungal and antiviral activities, suggesting that this compound may also exhibit these properties.
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Anti-inflammatory Effects
- The presence of nitrogen-containing heterocycles in its structure suggests potential anti-inflammatory activity, which is common among thiadiazole derivatives.
Antibacterial Studies
In a study evaluating the antibacterial efficacy of various thiadiazole derivatives, including those related to our compound, several key findings were reported:
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 7-(AEM) | 50 (S. aureus) | >100 (E. coli) |
| 8e | 25 (Enterococcus faecalis) | >100 (P. aeruginosa) |
| 8f | 30 (S. aureus) | 75 (E. coli) |
Notes :
- MIC: Minimum Inhibitory Concentration.
- AEM: Aminoethyl Methyl.
These results indicate that while some derivatives exhibit significant antibacterial activity at lower concentrations, others may require higher doses to achieve similar effects .
The mechanism by which these compounds exert their antibacterial effects is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. The thiadiazole ring is thought to play a crucial role in binding to bacterial enzymes or receptors, leading to inhibition of growth .
Case Studies
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Case Study on Antimicrobial Efficacy
- A recent study investigated the antimicrobial efficacy of a series of thiadiazolo derivatives against multiple strains of bacteria. The results highlighted that compounds with specific substitutions at the thiadiazole position exhibited enhanced activity against Staphylococcus aureus, indicating the importance of structural modifications in optimizing biological activity .
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In Vivo Studies
- Preliminary in vivo studies have suggested potential therapeutic applications for this compound in treating infections caused by resistant strains of bacteria. Further research is needed to confirm efficacy and safety profiles in clinical settings.
Scientific Research Applications
Pharmacological Applications
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Anticonvulsant Activity :
- Research indicates that compounds similar to 7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit anticonvulsant properties. This suggests potential use in treating epilepsy and other seizure disorders. Studies have focused on the synthesis and evaluation of related thiadiazole derivatives for their effectiveness against convulsions .
- Insecticidal Properties :
- Molecular Docking Studies :
Synthesis and Derivatives
The synthesis of 7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been documented along with the development of various derivatives that enhance its biological activity. The modifications often aim to improve solubility and bioavailability while maintaining or enhancing pharmacological effects.
Case Studies
-
Anticonvulsant Evaluation :
A study published on the design and synthesis of related compounds demonstrated significant anticonvulsant activity in animal models. The docking studies revealed binding affinities that correlate with observed biological effects . -
Agricultural Applications :
Another research effort highlighted the effectiveness of thiadiazole derivatives in controlling aphid populations in crops. The findings suggest that these compounds could be developed into environmentally friendly pesticides .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Bioactivity
Substitutions at Position 7
- Methyl/Phenoxymethyl Groups: Derivatives like 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exhibit xanthine oxidase (XO) inhibition (IC₅₀: 0.42–1.89 µM) and in vivo hypouricemic effects in rats . The phenoxymethyl group enhances lipophilicity, improving membrane permeability.
- Phenyl Group : Compounds with a phenyl group at position 7 (e.g., 8j in ) demonstrate potent biofilm dispersal activity (MIC: 2–8 µg/mL against Gram-negative pathogens) due to enhanced π-π interactions with bacterial membranes .
- Thiophene/Indole Moieties : Derivatives such as 7-thiophen-3-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (8r) show moderate anti-biofilm activity (MIC: 16–32 µg/mL) . Indole-tethered hybrids (e.g., 8a-j) exhibit anti-pancreatic cancer activity (IC₅₀: 1.5–8.7 µM) via apoptosis induction .
Substitutions at Position 2
- Fluorine/Methyl Groups : In αIIbβ3 receptor antagonists, a methyl group at position 2 retains activity (IC₅₀: ~10 nM), while bulkier substituents abolish binding. Fluorine substitution (analog 6) maintains potency (IC₅₀: 8 nM) by optimizing steric and electronic interactions with the receptor .
- Phenoxymethyl/Cyclohexyl Groups: XO inhibitors with phenoxymethyl groups at position 2 (e.g., compound 3g) show IC₅₀ values of 0.21 µM . Cyclohexyl derivatives (e.g., G072-0810) are explored for undefined targets but lack published data .
Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
- Position 7: Hydrophobic groups (phenyl, methyl) favor enzyme inhibition and biofilm disruption. Polar groups (e.g., aminoethylthio) may improve solubility but require testing for target engagement.
- Position 2 :
- Core Scaffold: The thiadiazolopyrimidinone core mimics quinolone antibiotics, enabling DNA gyrase interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The synthesis of thiadiazolo[3,2-a]pyrimidine derivatives typically involves multi-step processes. For example, outlines a method for thiazolo[3,2-a]pyrimidines using thiourea, substituted aldehydes, and phenacyl chlorides under acidic conditions. Key variables include:
- Solvent choice : Ethanol (EtOH) is common, but DMF or THF may improve solubility of intermediates.
- Catalyst : Concentrated HCl or AcOH/NaOAc buffers are critical for cyclization ().
- Temperature : Reflux (50–55°C) ensures completion, while cooling (0°C) aids crystallization.
For reproducibility, monitor reaction progress via TLC and optimize purification using column chromatography or recrystallization ().
Q. How should structural characterization be performed to confirm the compound’s identity and purity?
Use a combination of:
- X-ray crystallography : Resolve spatial configurations (e.g., used this for thiazolo-pyrimidine derivatives).
- NMR spectroscopy : Analyze substituent positions (e.g., ¹H/¹³C NMR for methyl, thioether, and aromatic protons).
- Mass spectrometry (HRMS) : Confirm molecular weight and chloride counterion presence ().
- Elemental analysis : Validate purity (>95% by HPLC, as in ).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against dihydrophosphohydrolases (ENTPDases) or dipeptidyl peptidase-4 (DPP-4) ().
- Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria ().
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations ().
Advanced Research Questions
Q. How can conflicting data on solubility and bioactivity be resolved?
Contradictions often arise from:
- Solubility limitations : The dihydrochloride salt improves aqueous solubility but may reduce membrane permeability. Compare free base vs. salt forms in biological assays ().
- Metabolic instability : Use LC-MS to identify degradation products in serum-containing media.
- Off-target effects : Employ selectivity panels (e.g., kinase profiling) to rule out non-specific interactions ().
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Model interactions with ENTPDase1 or DPP-4 active sites (use PDB: 4BRO or 6B1E). highlights quantum chemical calculations for reaction path optimization.
- QSAR models : Corrogate substituent effects (e.g., 2-aminoethyl thioether vs. trifluoromethyl groups) on activity ().
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories ().
Q. How can regioselectivity challenges in functionalization be addressed?
The thiadiazolo-pyrimidine core has multiple reactive sites. describes regioselective bromination at the 2-position using Br₂ in PPA (polyphosphoric acid). For further derivatization:
- Protecting groups : Temporarily block the 2-aminoethyl thioether during electrophilic substitutions.
- Microwave-assisted synthesis : Enhance yields of 6-carboxamide derivatives (as in ) ().
Methodological Considerations
Q. What analytical techniques are critical for resolving synthetic intermediates?
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups.
- SC-XRD (Single-crystal X-ray diffraction) : Resolve ambiguities in fused-ring systems (e.g., used this for thiophene-substituted analogs).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in dihydrochloride salts ().
Q. How should contradictory enzymatic inhibition data between in vitro and cell-based assays be interpreted?
Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
